molecular formula C26H21N3 B13869227 1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)-

1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)-

Cat. No.: B13869227
M. Wt: 375.5 g/mol
InChI Key: QHQLWLFLPDYQHI-UHFFFAOYSA-N
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Description

1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)- is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)- typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in a solvent such as 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another approach involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis techniques. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to purine bases.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)- exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Uniqueness: 1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)- is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for various molecular targets. The presence of the triphenylmethyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug design.

Properties

Molecular Formula

C26H21N3

Molecular Weight

375.5 g/mol

IUPAC Name

3-methyl-1-tritylpyrazolo[4,3-b]pyridine

InChI

InChI=1S/C26H21N3/c1-20-25-24(18-11-19-27-25)29(28-20)26(21-12-5-2-6-13-21,22-14-7-3-8-15-22)23-16-9-4-10-17-23/h2-19H,1H3

InChI Key

QHQLWLFLPDYQHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1N=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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